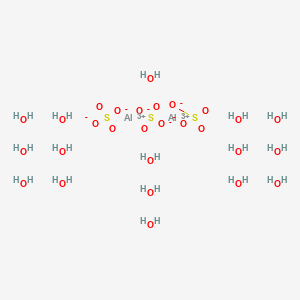
Aluminium sulfate hexadecahydrate
Cat. No. B103801
Key on ui cas rn:
16828-11-8
M. Wt: 492.3 g/mol
InChI Key: JANHUGNIVASISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06583583B1
Procedure details


To 93 g of water were added 25 g of aluminum sulfate hexadecahydrate and 35 g of 99% pure 8-hydroxyquinoline and the mixture was neutralized by dropwise addition of 29 g of a 33% solution of sodium hydroxide with stirring and allowed to react. The solid formed was collected by filtration, washed with water and dried to give 36 g of Alq3.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
aluminum sulfate hexadecahydrate
Quantity
25 g
Type
reactant
Reaction Step Two



Name
Alq3
Identifiers


|
REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Al+3:22].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3].[OH:34][C:35]1[CH:36]=[CH:37][CH:38]=[C:39]2[C:44]=1[N:43]=[CH:42][CH:41]=[CH:40]2.[OH-].[Na+]>O>[CH:37]1[CH:36]=[C:35]([O-:34])[C:44]2[N:43]=[CH:42][CH:41]=[CH:40][C:39]=2[CH:38]=1.[CH:37]1[CH:36]=[C:35]([O-:34])[C:44]2[N:43]=[CH:42][CH:41]=[CH:40][C:39]=2[CH:38]=1.[CH:37]1[CH:36]=[C:35]([O-:34])[C:44]2[N:43]=[CH:42][CH:41]=[CH:40][C:39]=2[CH:38]=1.[Al+3:22] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20,22.23,25.26.27.28|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
aluminum sulfate hexadecahydrate
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
|
Name
|
|
|
Quantity
|
93 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
Alq3
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 36 g | |
| YIELD: CALCULATEDPERCENTYIELD | 197.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
